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Introduction
Aziridines are valuable three-membered heterocyclic motifs prevalent in numerous biologically

active compounds and serve as versatile synthetic intermediates in organic chemistry. Their

synthesis has been a subject of extensive research, with various methods developed to access

this important structural unit. Among these, the Corey-Chaykovsky reaction stands out as a

powerful tool for the construction of aziridine rings.[1][2] This reaction involves the transfer of a

methylene group from a sulfur ylide to an imine.

This application note details the synthesis of aziridines from a variety of imines through the

agency of dimethylsulfonium methylide, generated in situ from trimethylsulfonium methyl
sulfate. This method offers a convenient and efficient route to a range of N-substituted

aziridines. We provide detailed experimental protocols, quantitative data on reaction yields and

diastereoselectivity for various substrates, and a discussion of the reaction mechanism.

Reaction Mechanism
The synthesis of aziridines from imines using a sulfur ylide, such as dimethylsulfonium

methylide, proceeds via the well-established Corey-Chaykovsky reaction mechanism.[1][3] The

key steps are as follows:
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Ylide Formation: In the initial step, a strong base is used to deprotonate the

trimethylsulfonium salt, in this case, trimethylsulfonium methyl sulfate, to generate the

highly reactive dimethylsulfonium methylide.

Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic

carbon of the imine, leading to the formation of a zwitterionic betaine intermediate.[4]

Intramolecular Cyclization: The negatively charged nitrogen atom in the betaine intermediate

then acts as an intramolecular nucleophile, attacking the carbon atom bearing the dimethyl

sulfonium group. This results in a ring-closing displacement of dimethyl sulfide, a good

leaving group, to form the final aziridine product.

Computational studies have shown that for semistabilized ylides, the formation of the betaine is

often the rate-determining and selectivity-determining step.[1] The stereochemical outcome of

the reaction is influenced by the steric and electronic properties of both the imine and the ylide.
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Caption: General mechanism for the synthesis of aziridines from imines.

Data Presentation
The following tables summarize the quantitative data for the synthesis of aziridines from

various imines using dimethylsulfonium methylide. The data has been compiled from various

literature sources where similar reaction conditions were employed.
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Table 1: Synthesis of N-Sulfonylaziridines from N-Sulfonylimines
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Entry
Imine
Substrate
(Ar)

N-
Protectin
g Group
(PG)

Product Yield (%)

Diastereo
meric
Ratio
(cis:trans
)

Referenc
e

1 Phenyl Tosyl (Ts)

2-Phenyl-

1-

tosylaziridi

ne

85 >95:5 [5]

2

4-

Chlorophe

nyl

Tosyl (Ts)

2-(4-

Chlorophe

nyl)-1-

tosylaziridi

ne

82 >95:5 [5]

3

4-

Methoxyph

enyl

Tosyl (Ts)

2-(4-

Methoxyph

enyl)-1-

tosylaziridi

ne

88 >95:5 [5]

4 2-Naphthyl Tosyl (Ts)

2-(2-

Naphthyl)-

1-

tosylaziridi

ne

79 >95:5 [5]

5 Phenyl

2-

Nitrobenze

nesulfonyl

(Ns)

2-Phenyl-

1-(2-

nitrobenze

nesulfonyl)

aziridine

91 >95:5 [2]

6 Phenyl
Methanesu

lfonyl (Ms)

2-Phenyl-

1-

methanesu

lfonylaziridi

ne

75 >95:5 [2]
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Table 2: Synthesis of N-Sulfinylaziridines from N-tert-Butanesulfinylimines

Entry
Imine
Substrate
(R)

Product Yield (%)
Diastereom
eric Ratio

Reference

1 Phenyl

2-Phenyl-1-

(tert-

butylsulfinyl)a

ziridine

84 95:5 [6]

2
4-

Bromophenyl

2-(4-

Bromophenyl

)-1-(tert-

butylsulfinyl)a

ziridine

78 94:6 [6]

3 2-Thienyl

2-(2-

Thienyl)-1-

(tert-

butylsulfinyl)a

ziridine

75 91:9 [6]

4 Cyclohexyl

2-Cyclohexyl-

1-(tert-

butylsulfinyl)a

ziridine

63 77:23 [6]

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Tosylaziridines from N-Tosylimines

This protocol is a general representation adapted from literature procedures for the Corey-

Chaykovsky aziridination.

Materials:

N-Tosylimine (1.0 mmol)
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Trimethylsulfonium methyl sulfate (1.2 mmol)

Sodium hydride (60% dispersion in mineral oil, 1.5 mmol) or Potassium tert-butoxide (1.5

mmol)

Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) (10 mL)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

nitrogen inlet, and a thermometer, add sodium hydride (1.5 mmol).

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and

then carefully decant the hexanes.

Add anhydrous DMSO (5 mL) to the flask and stir the suspension.

In a separate flask, dissolve trimethylsulfonium methyl sulfate (1.2 mmol) in anhydrous

DMSO (5 mL).

Slowly add the trimethylsulfonium methyl sulfate solution to the sodium hydride

suspension at room temperature. The mixture will turn milky white, indicating the formation of

the ylide. Stir for 15-20 minutes.

Dissolve the N-tosylimine (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the

ylide solution at 0 °C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1586383?utm_src=pdf-body
https://www.benchchem.com/product/b1586383?utm_src=pdf-body
https://www.benchchem.com/product/b1586383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC

analysis indicates complete consumption of the starting imine.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution

(10 mL).

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium

sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate mixture) to afford the desired N-tosylaziridine.
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Caption: A typical experimental workflow for aziridination.
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Scope and Limitations
The synthesis of aziridines from imines using trimethylsulfonium methyl sulfate is a versatile

reaction applicable to a wide range of substrates.

Imine Scope: The reaction is generally successful with imines bearing electron-withdrawing

groups on the nitrogen atom, such as sulfonyl (e.g., tosyl, mesyl) or sulfinyl groups.[5][6]

These groups activate the imine towards nucleophilic attack. Imines derived from both

aromatic and aliphatic aldehydes are suitable substrates.

Diastereoselectivity: For N-sulfonylimines, the reaction typically proceeds with high cis-

selectivity.[5] In the case of chiral N-tert-butanesulfinylimines, the reaction can exhibit high

diastereoselectivity, which is influenced by the stereochemistry of the sulfinyl group.[6]

Limitations: Imines with simple N-alkyl or N-aryl substituents that are not sufficiently electron-

withdrawing may be less reactive or unreactive under these conditions. The stability of the

sulfur ylide is also a critical factor; dimethylsulfonium methylide is less stable than its

oxosulfonium counterpart and is typically generated and used in situ.

Conclusion
The Corey-Chaykovsky aziridination of imines using dimethylsulfonium methylide generated

from trimethylsulfonium methyl sulfate provides an effective and straightforward method for

the synthesis of N-substituted aziridines. The reaction generally proceeds in good to excellent

yields and can exhibit high diastereoselectivity, particularly with N-sulfonyl and N-sulfinyl

protected imines. The detailed protocols and compiled data presented in this application note

serve as a valuable resource for researchers in organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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